2-Iodopropane-d7
Overview
Description
Mechanism of Action
Target of Action
2-Iodopropane-d7, also known as Isopropyl-d7 iodide, is a deuterated version of 2-iodopropane It’s known that deuterated compounds are often used in scientific research as tracers, allowing researchers to study reaction mechanisms and identify specific bond formations or cleavages .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. The presence of deuterium allows for the tracking of these interactions, providing valuable insights into the compound’s mechanism of action .
Biochemical Pathways
This compound is involved in the synthesis of various deuterium-labeled compounds. For instance, it may be used in the preparation of deuterium-labeled prenyldiphosphate and prenylcysteine derivatives
Pharmacokinetics
As a deuterated compound, it’s likely to share similar pharmacokinetic properties with its non-deuterated counterpart, 2-iodopropane .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed through its role as a tracer in scientific research. By substituting hydrogen atoms with deuterium, researchers can track the compound’s interactions and transformations, providing valuable insights into various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C . Additionally, it’s important to note that the compound contains copper as a stabilizer , which may also influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodopropane-d7 is synthesized from 2-propanol-d8. The process involves the substitution of the hydroxyl group in 2-propanol-d8 with an iodine atom. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, and a dehydrating agent to facilitate the substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of deuterated starting materials and careful control of reaction parameters are crucial to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Iodopropane-d7 primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Elimination Reactions: Strong bases such as potassium tert-butoxide can induce elimination reactions, leading to the formation of alkenes.
Major Products
Substitution Reactions: The major products are typically the corresponding substituted compounds, such as azides, nitriles, and thiols.
Elimination Reactions: The major product is propene-d6, where the iodine atom is eliminated, and a double bond is formed.
Scientific Research Applications
2-Iodopropane-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of deuterium-labeled compounds, which are essential in mechanistic studies and tracing experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs, which can have improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Iodopropane: The non-deuterated analog of 2-Iodopropane-d7.
2-Bromopropane-d7: A similar deuterated compound where the iodine atom is replaced by a bromine atom.
1-Iodopropane-d7: A deuterated compound with the iodine atom at the terminal position of the propane chain.
Iodoethane-d5: A deuterated ethyl iodide compound.
Uniqueness
This compound is unique due to its high isotopic purity and the presence of deuterium atoms, which make it valuable for specific research applications. The deuterium atoms can significantly alter the physical and chemical properties of the compound, making it distinct from its non-deuterated and other deuterated analogs .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-iodopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-3(2)4/h3H,1-2H3/i1D3,2D3,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOJHQHASLBPH-YYWVXINBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575630 | |
Record name | 2-Iodo(~2~H_7_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101927-33-7 | |
Record name | 2-Iodo(~2~H_7_)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30575630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 101927-33-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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